(S)-2-Guanidinopropanoic acid (S)-2-Guanidinopropanoic acid 2-guanidinopropionic acid is a member of guanidines and an alanine derivative. It has a role as a Brassica napus metabolite.
Brand Name: Vulcanchem
CAS No.: 39614-54-5
VCID: VC1601785
InChI: InChI=1S/C4H9N3O2/c1-2(3(8)9)7-4(5)6/h2H,1H3,(H,8,9)(H4,5,6,7)
SMILES: CC(C(=O)O)N=C(N)N
Molecular Formula: C4H9N3O2
Molecular Weight: 131.13 g/mol

(S)-2-Guanidinopropanoic acid

CAS No.: 39614-54-5

Cat. No.: VC1601785

Molecular Formula: C4H9N3O2

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Guanidinopropanoic acid - 39614-54-5

Specification

CAS No. 39614-54-5
Molecular Formula C4H9N3O2
Molecular Weight 131.13 g/mol
IUPAC Name 2-(diaminomethylideneamino)propanoic acid
Standard InChI InChI=1S/C4H9N3O2/c1-2(3(8)9)7-4(5)6/h2H,1H3,(H,8,9)(H4,5,6,7)
Standard InChI Key DVNFLGLGNLXITH-UHFFFAOYSA-N
SMILES CC(C(=O)O)N=C(N)N
Canonical SMILES CC(C(=O)O)N=C(N)N

Introduction

Chemical Identity and Nomenclature

(S)-2-Guanidinopropanoic acid (C4H9N3O2) is an alanine derivative characterized by a guanidino group at the α-carbon position. The compound is registered in multiple chemical databases and is identified by several systematic and common names in scientific literature.

Identification and Registry Data

(S)-2-Guanidinopropanoic acid is cataloged in various chemical databases with specific identifiers that facilitate its recognition across scientific platforms. The compound has been documented in chemical repositories with the following identification parameters:

Identifier TypeValue
PubChem CID102685
CAS Registry Number39614-54-5
ChEBI IDCHEBI:136664
ChEMBL IDCHEMBL1995372
NSC Number57810
WikidataQ106029411

Nomenclature and Synonyms

The compound is recognized by multiple nomenclature systems and synonyms in scientific literature:

  • (S)-2-Guanidinopropanoic acid (IUPAC name)

  • 2-(diaminomethylideneamino)propanoic acid

  • N-(amino(imino)methyl)alanine

  • NSC57810

Chemical Structure and Properties

Molecular Structure

(S)-2-Guanidinopropanoic acid consists of a guanidino group attached to the α-carbon of alanine, with the carboxylic acid functionality preserved. The compound features one undefined stereocenter, although the name specifies the S configuration. The structure incorporates a guanidine moiety (H2N-C(=NH)-NH-) connected to the carbon backbone of alanine, creating a compound with interesting chemical and biological properties .

Physical and Chemical Properties

The physical and chemical properties of (S)-2-Guanidinopropanoic acid influence its behavior in biological systems and chemical reactions. These properties are summarized in the following table:

PropertyValueSignificance
Molecular FormulaC4H9N3O2Defines elemental composition
Molecular Weight131.13 g/molRelatively low molecular weight facilitates biological transport
XLogP3-AA-1.2Indicates hydrophilicity, suggesting good water solubility
Hydrogen Bond Donor Count3Contributes to interaction with biomolecules
Hydrogen Bond Acceptor Count3Affects binding affinity with biological targets
Rotatable Bond Count2Indicates molecular flexibility
Topological Polar Surface Area102 ŲSuggests limited cell membrane permeability
Exact Mass131.069476538 DaImportant for mass spectrometry identification
Complexity139Moderate structural complexity
Undefined Atom Stereocenter Count1Potential for stereoisomerism

Spectral Characteristics

Spectral data for (S)-2-Guanidinopropanoic acid includes both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy information, which are crucial for compound identification and structural verification.

NMR Spectroscopy

1H NMR spectral data for the compound has been recorded using a Varian A-60 instrument. The NMR profile provides essential information about the hydrogen environment in the molecule, confirming its structural arrangement .

IR Spectroscopy

FTIR spectral data for (S)-2-Guanidinopropanoic acid has been obtained using the KBr wafer technique. The IR spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule, including the carboxylic acid, amine, and guanidine moieties .

Biological Significance

Metabolic Role in Brassicaceae

(S)-2-Guanidinopropanoic acid has been identified as a metabolite in Brassica napus (rapeseed), suggesting its role in the plant's metabolic pathways. The compound's presence in this agriculturally important species indicates potential involvement in plant physiological processes .

Analytical Methods and Detection

The detection and quantification of (S)-2-Guanidinopropanoic acid in biological samples typically involve chromatographic techniques coupled with mass spectrometry. As a metabolite in plant systems, its analysis falls within the scope of metabolomic studies that employ gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methodologies.

Chromatographic and Spectroscopic Methods

Contemporary metabolomic analyses employ sophisticated analytical platforms for the identification and quantification of metabolites like (S)-2-Guanidinopropanoic acid. These include:

  • Gas chromatography-mass spectrometry (GC-MS), particularly effective for analyzing small metabolites following derivatization

  • Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS)

  • Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation

Research Status and Future Directions

The current research landscape surrounding (S)-2-Guanidinopropanoic acid reveals several knowledge gaps that warrant further investigation. While the compound has been identified as a Brassica napus metabolite, its precise biological functions, metabolic pathways, and potential applications remain areas for future research.

Knowledge Gaps and Research Opportunities

Key areas for future research include:

  • Elucidation of biosynthetic pathways for (S)-2-Guanidinopropanoic acid in plant systems

  • Investigation of potential relationships between (S)-2-Guanidinopropanoic acid and plant stress responses

  • Exploration of possible bioactive properties, including antioxidant activity

  • Examination of potential roles in plant signaling pathways

Comparative Analysis with Related Compounds

(S)-2-Guanidinopropanoic acid shares structural similarities with other guanidine-containing amino acid derivatives. Comparative analysis with these related compounds may provide insights into its biological significance and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator